

Part 1: Molecular Identity & Core Specifications[2]

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Compound of Interest

Compound Name: 2'-TFA-NH-dG

CAS No.: 144089-98-5

Cat. No.: B3240582

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2'-TFA-NH-dG (2'-Deoxy-2'-trifluoroacetamidoguanosine) is a specialized nucleoside derivative used primarily in the solid-phase synthesis of modified oligonucleotides.[1][2] It serves as the protected precursor for 2'-amino-2'-deoxyguanosine (2'-NH₂-dG).[1][2]

The trifluoroacetyl (TFA) group plays a critical role as a masking agent for the 2'-amino moiety.[2] Without this protection, the nucleophilic primary amine would interfere with the phosphoramidite coupling cycle, leading to side reactions such as chain branching or catalyst poisoning.[2]

Physicochemical Profile[3][4][5][6][7]

Parameter	Technical Specification
Common Name	2'-TFA-NH-dG
Systematic Name	2'-Deoxy-2'-(trifluoroacetamido)guanosine
CAS Number	144089-98-5
Molecular Formula	C ₁₂ H ₁₃ F ₃ N ₆ O ₅
Molecular Weight	378.26 g/mol
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Appearance	White to off-white crystalline powder
Purity Standard	≥98% (HPLC) required for phosphoramidite conversion

Part 2: Synthetic Utility & Mechanism

As a Senior Application Scientist, I emphasize that the value of **2'-TFA-NH-dG** lies in its orthogonal stability profile. The synthesis of 2'-amino-DNA requires a protecting group strategy that survives the harsh conditions of the synthesis cycle but yields to final deprotection.[\[2\]](#)

The TFA Protection Strategy

- **Acid Stability:** The TFA amide bond is stable against the di- or trichloroacetic acid (DCA/TCA) used repeatedly to remove the 5'-DMT group during chain elongation.[\[2\]](#) This prevents premature exposure of the amine.[\[2\]](#)
- **Oxidation Resistance:** It remains inert during the iodine/pyridine oxidation step (P(III) to P(V)).[\[2\]](#)
- **Base Lability (The "Switch"):** The TFA group is electron-withdrawing, making the amide bond susceptible to nucleophilic attack.[\[2\]](#) It is cleanly cleaved by aqueous ammonia or methylamine (AMA) during the final global deprotection step, liberating the free 2'-amine.[\[2\]](#)

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Field Insight: Unlike the 2'-O-methyl or 2'-Fluoro modifications which are permanent, the TFA group is a transient shield.[2] It delivers a reactive handle (the amine) or a functional modification (the amino group itself) to the final molecule.[2]

Part 3: Applications in Therapeutic Development

High-Affinity Aptamers (SELEX)

Incorporating 2'-NH₂-dG into DNA aptamers alters the sugar pucker, often favoring the C3'-endo conformation characteristic of RNA (A-form helix).[1][2] This can enhance binding affinity to protein targets.[2] Furthermore, the protonated 2'-amine can form additional electrostatic contacts with the target, expanding the chemical space available for binding beyond standard nucleic acids.[2]

Nuclease Resistance

The 2'-amino group provides significant resistance to serum nucleases, particularly snake venom phosphodiesterase and bovine spleen phosphodiesterase.[2] This makes **2'-TFA-NH-dG** derived oligos excellent candidates for in vivo therapeutic applications where serum stability is paramount.[1][2]

Post-Synthetic Conjugation

Once the TFA group is removed, the resulting primary amine at the 2'-position acts as a site-specific handle.[2] Researchers can conjugate:

- Fluorophores (NHS-esters) for imaging.[2]
- Cholesterol/Lipids for improved cellular uptake.[2]
- Peptides for tissue targeting.[2]

- Note: This conjugation is often performed on-column (if the protecting group allows) or post-purification.[2]

Part 4: Experimental Protocols

Protocol A: Solid-Phase Incorporation

Prerequisite: The nucleoside (CAS 144089-98-5) must first be converted to the 5'-DMT-3'-phosphoramidite form.[1][2]

- Diluent: Anhydrous Acetonitrile (water content <30 ppm).[2]
- Concentration: 0.1 M.[2]
- Coupling Time: Extend coupling time to 6–10 minutes. The bulky TFA group at the 2'-position can sterically hinder the approaching phosphoramidite, reducing coupling efficiency compared to standard dG.[2]
- Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

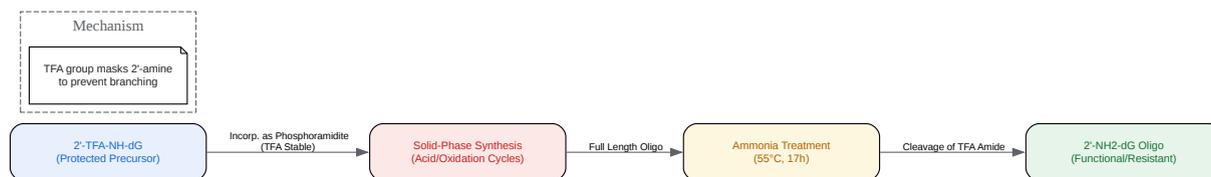
Protocol B: Deprotection & TFA Removal

Objective: Remove base protecting groups (e.g., ib/dmf on Guanine) and the 2'-TFA group simultaneously.[2]

- Reagent: Concentrated Ammonium Hydroxide (28-30%).[2]
- Conditions: Incubate at 55°C for 15–17 hours.
 - Alternative (Fast): AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 20 minutes.
- Validation: Analyze via anion-exchange HPLC. The presence of a TFA adduct will cause a significant retention time shift.[2] The free 2'-amino oligo will elute earlier than the TFA-protected species.[2]

Part 5: Visualization of Chemical Pathway

The following diagram illustrates the lifecycle of the **2'-TFA-NH-dG** motif from protection to final functional activation.



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Figure 1: The protection-deprotection workflow for **2'-TFA-NH-dG**, highlighting the stability of the TFA group during synthesis and its removal to yield the active 2'-amino nucleoside.

References

- ChemicalBook. (2024).[2] **2'-TFA-NH-dG** - CAS 144089-98-5 Basic Information and Suppliers.[1][2] ChemicalBook.[2][3][4] [Link](#)
- Glen Research. (2012).[2] 5'-TFA-Amino-Modifiers: Technical Bulletin for Oligonucleotide Synthesis. Glen Research Corporation.[2] [Link](#)
- Metkinen Chemistry. (2024).[2] Reagents and Building Blocks for Oligonucleotide Synthesis: Deprotection Strategies. Metkinen Chemistry.[2][5] [Link](#)
- PubChem. (2024).[2] 2'-Deoxy-2'-fluoroguanosine and Related Nucleoside Analogues (Structural Comparison). National Center for Biotechnology Information.[2] [Link](#)[1][2]
- Pieken, W. A., et al. (1991).[2] Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes. *Science*, 253(5017), 314-317.[2] (Contextual validation of 2'-amino nuclease resistance).

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Sources

- 1. [2'-TFA-NH₂-dG | CAS#: 144089-98-5 | xinko.jp](#)
- 2. [2'-Deoxy-2'-fluoroguanosine | C₁₀H₁₂FN₅O₄ | CID 135415565 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [2'-TFA-NH₂'-脱氧鸟苷 CAS#: 144089-98-5 \[m.chemicalbook.com\]](#)
- 4. [2'-TFA-NH₂-dG | 144089-98-5 \[chemicalbook.com\]](#)
- 5. [metkinenchemistry.com \[metkinenchemistry.com\]](#)
- To cite this document: BenchChem. [Part 1: Molecular Identity & Core Specifications[2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3240582#cas-number-for-2-tfa-nh-dg\]](https://www.benchchem.com/product/b3240582#cas-number-for-2-tfa-nh-dg)

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